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Abstract
Deriglidole (formerly SL 86.0175) is a potent and selective α2-adrenoceptor agonist with a

notable affinity for imidazoline I1 receptors. Developed by Synthélabo (now part of Sanofi), its

discovery and preclinical development centered on its potential as a therapeutic agent for

conditions responsive to sympatholytic activity, such as hypertension and glaucoma. This

technical guide provides a comprehensive overview of the discovery, mechanism of action, and

key preclinical findings related to Deriglidole. While clinical development did not lead to a

marketed product, the compound's pharmacological profile offers valuable insights into the

modulation of adrenergic and imidazoline receptor systems.

Introduction
The quest for novel therapeutic agents targeting the sympathetic nervous system has been a

cornerstone of cardiovascular and ophthalmic drug discovery. The α2-adrenergic receptors,

located presynaptically on sympathetic nerve terminals and postsynaptically in various tissues,

play a crucial role in regulating neurotransmitter release and physiological responses. Agonism

of these receptors leads to a decrease in sympathetic outflow, resulting in reduced heart rate,

blood pressure, and intraocular pressure.

Deriglidole emerged from a research program at Synthélabo aimed at identifying novel α2-

adrenoceptor agonists with a potentially improved side-effect profile compared to existing
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therapies. Its chemical structure, a tetrahydro-pyrrolo-indole derivative with an imidazoline

moiety, conferred high affinity and selectivity for α2-adrenoceptors. Furthermore, the presence

of the imidazoline ring suggested a possible interaction with the then-emerging class of

imidazoline receptors, which were also implicated in the central control of blood pressure.

Mechanism of Action
Deriglidole exerts its pharmacological effects primarily through two receptor systems:

α2-Adrenergic Receptors: As a selective agonist, Deriglidole binds to and activates α2-

adrenoceptors. This activation on presynaptic neurons in the central and peripheral nervous

systems inhibits the release of norepinephrine, leading to a reduction in sympathetic tone. In

the eye, activation of α2-adrenoceptors in the ciliary body is known to decrease aqueous

humor production and potentially increase uveoscleral outflow, thereby lowering intraocular

pressure.

Imidazoline I1 Receptors: Deriglidole also demonstrates significant affinity for I1 imidazoline

receptors, which are predominantly located in the rostral ventrolateral medulla (RVLM) of the

brainstem. Agonism of I1 receptors is believed to contribute to a centrally mediated reduction

in sympathetic outflow, independent of the classical α2-adrenoceptor pathway. This dual

mechanism of action held the promise of potent sympatholytic effects.

The signaling pathways associated with these receptors are distinct. α2-Adrenoceptors are G-

protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a

decrease in intracellular cyclic adenosine monophosphate (cAMP). Imidazoline I1 receptor

signaling is less well-defined but is thought to involve different second messenger systems.

Signaling Pathway Diagram
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Caption: Signaling pathways of Deriglidole via α2-adrenoceptor and imidazoline I1 receptor.

Preclinical Pharmacology
The preclinical development of Deriglidole involved a series of in vitro and in vivo studies to

characterize its pharmacological profile, efficacy, and safety.

In Vitro Studies
Receptor Binding Assays:

Radioligand binding assays were crucial in determining the affinity and selectivity of

Deriglidole for its target receptors.

Experimental Protocol: α2-Adrenoceptor Binding Assay

A standard competitive binding assay would have been employed, likely using membranes

prepared from tissues or cells expressing α2-adrenoceptors (e.g., rat cerebral cortex or

transfected cell lines).

Membrane Preparation: Tissues or cells are homogenized in a suitable buffer (e.g., Tris-HCl)

and centrifuged to pellet the membranes. The pellet is washed and resuspended to a specific

protein concentration.
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Assay Incubation: A fixed concentration of a radiolabeled α2-adrenoceptor antagonist (e.g.,

[³H]-rauwolscine or [³H]-yohimbine) is incubated with the membrane preparation in the

presence of varying concentrations of Deriglidole.

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass

fiber filters to separate membrane-bound radioligand from the unbound fraction. The filters

are then washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of Deriglidole that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium

dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Imidazoline I1 Receptor Binding Assay

A similar protocol would be followed for I1 receptor binding, typically using membranes from the

bovine adrenal medulla or rabbit kidney, and a radioligand selective for imidazoline sites, such

as [³H]-clonidine or [³H]-p-aminoclonidine, in the presence of an α2-adrenoceptor antagonist

(e.g., rauwolscine) to mask the adrenergic sites.

Quantitative Data from Preclinical Studies (Illustrative)
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Parameter
Receptor
Subtype

Tissue/Cell
Line

Radioligand Value

Ki (nM)
α2A-

Adrenoceptor

Rat Cerebral

Cortex
[³H]-Rauwolscine

Data not

available in

public domain

α2B-

Adrenoceptor
Rat Kidney [³H]-Rauwolscine

Data not

available in

public domain

α2C-

Adrenoceptor

Opossum Kidney

Cells
[³H]-Rauwolscine

Data not

available in

public domain

Imidazoline I1
Bovine Adrenal

Medulla
[³H]-Clonidine

Data not

available in

public domain

IC50 (nM)
Norepinephrine

Uptake

Rat Brain

Synaptosomes

[³H]-

Norepinephrine

Data not

available in

public domain

Note: Specific quantitative data from the original preclinical studies on Deriglidole are not

readily available in the public domain. The table above is illustrative of the types of data that

would have been generated.

In Vivo Studies
Animal Models of Hypertension:

The antihypertensive effects of Deriglidole were likely evaluated in standard animal models of

hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Experimental Protocol: Antihypertensive Effect in SHRs

Animal Acclimatization: Male or female SHRs are acclimatized to the laboratory conditions

and trained for blood pressure measurement.
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Blood Pressure Measurement: Baseline systolic blood pressure and heart rate are measured

using a non-invasive tail-cuff method.

Drug Administration: Deriglidole is administered orally or intravenously at various doses. A

vehicle control group is also included.

Post-Dose Monitoring: Blood pressure and heart rate are monitored at regular intervals for

several hours after drug administration.

Data Analysis: The change in blood pressure and heart rate from baseline is calculated for

each dose group and compared to the vehicle control.

Animal Models of Glaucoma:

To assess its potential in treating glaucoma, Deriglidole would have been tested in animal

models with elevated intraocular pressure (IOP), such as rabbits or monkeys with

experimentally induced ocular hypertension.

Experimental Protocol: IOP Lowering Effect in Rabbits

Animal Handling: New Zealand White rabbits are acclimatized and handled gently to

minimize stress-induced IOP fluctuations.

Baseline IOP Measurement: Baseline IOP is measured using a calibrated applanation

tonometer.

Drug Instillation: A single drop of Deriglidole solution at different concentrations is instilled

topically into one eye of each rabbit. The contralateral eye receives the vehicle as a control.

IOP Monitoring: IOP is measured in both eyes at various time points after instillation.

Data Analysis: The change in IOP from baseline is calculated for both treated and control

eyes. The difference in IOP between the two eyes provides a measure of the drug's effect.

Experimental Workflow Diagram
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Caption: A generalized workflow for the preclinical evaluation of Deriglidole.

Clinical Development
Information regarding the clinical development of Deriglidole is limited. It is understood that the

compound entered early-stage clinical trials, likely Phase I studies to assess its safety,

tolerability, and pharmacokinetic profile in healthy volunteers. It is plausible that Phase II

studies were initiated to evaluate its efficacy in patients with hypertension or glaucoma.

However, the development of Deriglidole did not proceed to late-stage clinical trials or result in

a marketing application. The reasons for the discontinuation of its development are not publicly
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documented but could be related to a variety of factors, including insufficient efficacy, an

unfavorable side-effect profile, or strategic decisions by the developing company.

Conclusion
Deriglidole represents a well-characterized α2-adrenoceptor agonist with intriguing dual

activity at imidazoline I1 receptors. Its discovery and preclinical development showcased a

rational approach to drug design, targeting established and novel pathways for sympatholytic

effects. While it did not achieve clinical success, the study of Deriglidole and similar

compounds has contributed significantly to our understanding of the complex pharmacology of

the adrenergic and imidazoline receptor systems. The methodologies employed in its

evaluation remain relevant for the continued development of new therapies for cardiovascular

and ophthalmic diseases. This technical guide serves as a repository of the known information

on Deriglidole, providing a valuable resource for researchers in the field.

To cite this document: BenchChem. [The Discovery and Development of Deriglidole: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057028#deriglidole-discovery-and-development-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b057028?utm_src=pdf-body
https://www.benchchem.com/product/b057028?utm_src=pdf-body
https://www.benchchem.com/product/b057028?utm_src=pdf-body
https://www.benchchem.com/product/b057028#deriglidole-discovery-and-development-history
https://www.benchchem.com/product/b057028#deriglidole-discovery-and-development-history
https://www.benchchem.com/product/b057028#deriglidole-discovery-and-development-history
https://www.benchchem.com/product/b057028#deriglidole-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b057028?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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